molecular formula C10H9Cl3N2O2 B1599901 Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono] acetate CAS No. 96722-61-1

Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono] acetate

Cat. No.: B1599901
CAS No.: 96722-61-1
M. Wt: 295.5 g/mol
InChI Key: ZVPXWWKVQCJEGR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono] acetate involves a multi-step process. One common method includes the reaction of 3,5-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone . This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono] acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for substitution and hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono] acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono] acetate can be compared to other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical behavior.

Properties

IUPAC Name

ethyl 2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-4-6(11)3-7(12)5-8/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPXWWKVQCJEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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